CNX-774

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CNX-774 es un inhibidor altamente selectivo e irreversible de la tirosina quinasa de Bruton (BTK). Es conocido por su potente actividad inhibitoria hacia BTK, con un valor de IC50 de menos de 1 nanomolar en ensayos bioquímicos . Este compuesto ha demostrado una gran promesa en el tratamiento de malignidades de células B y trastornos autoinmunes debido a su capacidad para formar un enlace covalente con el residuo de cisteína 481 dentro del sitio de unión a ATP de BTK .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de CNX-774 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso se controla cuidadosamente para mantener la coherencia y la calidad. Se utilizan técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

CNX-774 experimenta varios tipos de reacciones químicas, que incluyen:

Formación de enlaces covalentes: This compound forma un enlace covalente con el residuo de cisteína 481 dentro del sitio de unión a ATP de BTK.

Inhibición de la actividad enzimática: Inhibe la actividad de BTK bloqueando su sitio de unión a ATP.

Reactivos y Condiciones Comunes

La síntesis y las reacciones que involucran this compound generalmente utilizan reactivos como derivados de pirimidina, anilinas y varios solventes. Las condiciones de reacción se optimizan para lograr una alta selectividad y potencia .

Productos Principales Formados

El producto principal formado a partir de las reacciones que involucran this compound es el complejo unido covalentemente con BTK, lo que da como resultado la inhibición de la actividad de BTK .

Aplicaciones Científicas De Investigación

Overcoming Drug Resistance

One of the significant applications of CNX-774 is its ability to sensitize resistant pancreatic cancer cell lines to DHODH inhibitors. A study demonstrated that when combined with BQ, this compound significantly enhanced cell viability loss and induced pyrimidine starvation in BQ-resistant pancreatic cancer cells. This combination therapy not only slowed tumor growth but also improved survival rates in mouse models . The study established that the efficacy of this compound is independent of its BTK inhibitory activity, focusing instead on its role in blocking ENT1 .

Preclinical Studies and Efficacy

In preclinical trials, this compound has shown promising results against various cancers. The following table summarizes key findings from studies involving this compound:

Case Study 1: Pancreatic Cancer Resistance

In a controlled study involving pancreatic cancer cell lines resistant to BQ, researchers screened over 350 kinase inhibitors to identify compounds that could restore sensitivity to BQ. This compound emerged as a strong candidate due to its ability to inhibit ENT1, thereby preventing uridine uptake and subsequent nucleotide replenishment. This dual-targeting strategy proved effective in enhancing the therapeutic response and improving survival rates in preclinical models .

Case Study 2: B-cell Non-Hodgkin's Lymphoma

This compound has also been evaluated for its effects on autoimmune diseases and B-cell malignancies. Its selective inhibition of BTK has shown promise in reducing tumor proliferation and enhancing apoptosis in preclinical models. The compound's unique mechanism allows it to form covalent bonds with the active site of BTK, leading to sustained inhibition and potential long-term therapeutic benefits .

Mecanismo De Acción

CNX-774 ejerce sus efectos formando un enlace covalente con el residuo de cisteína 481 dentro del sitio de unión a ATP de BTK. Esta modificación covalente bloquea el sitio de unión a ATP, inhibiendo así la actividad enzimática de BTK. La inhibición de BTK interrumpe la vía de señalización del receptor de células B, lo que lleva a la supresión de la proliferación y la supervivencia de las células B .

Comparación Con Compuestos Similares

Compuestos Similares

Varios compuestos son similares a CNX-774 en términos de su mecanismo de acción y aplicaciones terapéuticas. Estos incluyen:

Ibrutinib: Otro inhibidor de BTK con un mecanismo de acción similar.

GDC-0834: Un inhibidor selectivo de BTK en investigación clínica.

HM-71224:

CC-292: Un inhibidor de BTK que se está estudiando por sus efectos en las malignidades de células B.

ONO-4059: Un inhibidor de BTK con datos preclínicos y clínicos prometedores.

Singularidad de this compound

This compound es único debido a su alta selectividad y unión irreversible a BTK. Su capacidad para formar un enlace covalente con el residuo de cisteína 481 dentro del sitio de unión a ATP de BTK lo diferencia de otros inhibidores. Esta modificación covalente da como resultado una inhibición prolongada de la actividad de BTK, lo que hace que this compound sea un agente terapéutico potente y eficaz .

Actividad Biológica

CNX-774 is a novel compound primarily recognized for its role as an inhibitor of Bruton tyrosine kinase (BTK). However, recent studies have revealed its significant biological activity through the inhibition of equilibrative nucleoside transporter 1 (ENT1), particularly in the context of cancer therapy resistance. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and implications for cancer treatment.

This compound was initially developed as a BTK inhibitor but has been shown to exert its therapeutic effects primarily through ENT1 inhibition. ENT1 is responsible for the uptake of extracellular nucleosides, which are crucial for nucleotide metabolism. By inhibiting ENT1, this compound disrupts the salvage pathway for pyrimidine nucleotides, which is particularly important in cancer cells that rely on this pathway for proliferation and survival.

Key Findings:

- ENT1 Inhibition : this compound effectively blocks ENT1, leading to reduced uptake of uridine and subsequent depletion of pyrimidine nucleotides in resistant pancreatic cancer cell lines .

- Synergistic Effects : When combined with dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar (BQ), this compound enhances the efficacy of these drugs by overcoming resistance mechanisms .

Efficacy in Preclinical Models

The biological activity of this compound has been evaluated in various preclinical studies, particularly focusing on its effects on pancreatic cancer. The results indicate a promising potential for this compound in enhancing the effectiveness of existing therapies.

Case Studies:

- Pancreatic Cancer Models : In studies using aggressive immunocompetent mouse models, the combination of this compound and BQ led to significant tumor growth suppression and improved survival rates compared to monotherapy with BQ alone .

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in BQ-resistant pancreatic cancer cell lines, indicating its potential to sensitize these cells to treatment .

Table 1: Summary of Biological Activity Studies Involving this compound

Implications for Cancer Therapy

The findings surrounding this compound suggest it could play a critical role in combination therapies for cancers that exhibit resistance to standard treatments. By targeting both DHODH and ENT1, this compound may help overcome therapeutic resistance and improve patient outcomes.

Potential Applications:

- Combination Therapy : The dual targeting strategy could be particularly beneficial for patients with pancreatic cancer who have limited treatment options due to drug resistance.

- Further Research : Continued investigation into the full range of biological activities associated with this compound may reveal additional therapeutic targets and applications across different cancer types.

Propiedades

IUPAC Name |

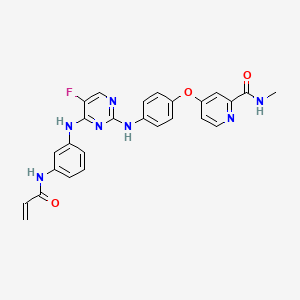

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHQJDAUIPZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: While the provided research articles don't delve into the specific binding interactions between CNX-774 and BTK, they demonstrate that this compound effectively inhibits BTK activity. This inhibition, in turn, leads to several downstream effects, primarily by interfering with B-cell receptor (BCR) signaling: []

- Reduced myeloid cell recruitment: this compound significantly reduces the recruitment of neutrophils and monocytes to the site of inflammation by impairing chemotaxis and decreasing chemokine secretion by macrophages. []

- Suppression of cancer cell invasion and migration: In breast cancer cells, this compound effectively inhibits TPA-induced invasion and migration. This effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression via inhibition of the PLCγ2/PKCβ/NF-κB/AP-1 pathway. []

ANone: The provided research highlights the following regarding this compound's efficacy:

- In vitro: this compound effectively inhibits chemotaxis of human monocytes and murine macrophages towards various chemoattractants. It also significantly reduces chemokine secretion by tissue-resident macrophages. [] Furthermore, it demonstrates potent inhibition of TPA-induced invasion and migration in MCF-7 breast cancer cells. []

- In vivo: In a zymosan-induced peritonitis model, this compound effectively reduces neutrophil and monocyte recruitment to the site of inflammation. []

A: Yes, the research mentions several other BTK inhibitors, including Ibrutinib, Acalabrutinib, ONO-4059, Olumatinib, and LFM-A13. [] These compounds represent potential alternatives to this compound, and their efficacy profiles are currently being investigated. Furthermore, targeting other components of the BCR signaling pathway or downstream pathways involved in inflammation and cancer progression could offer alternative therapeutic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.